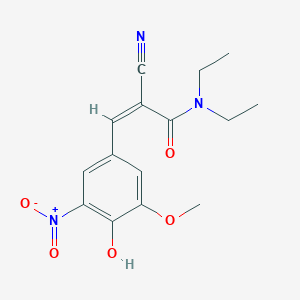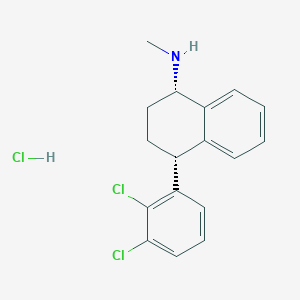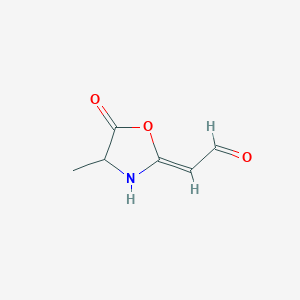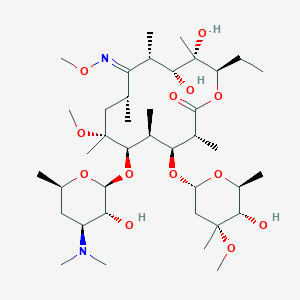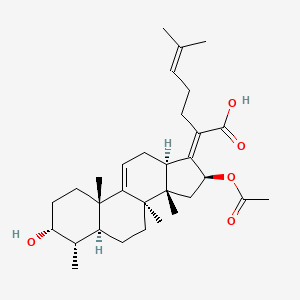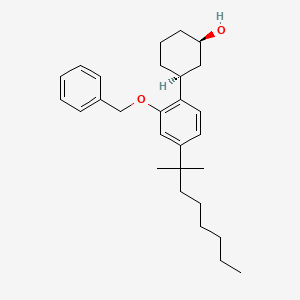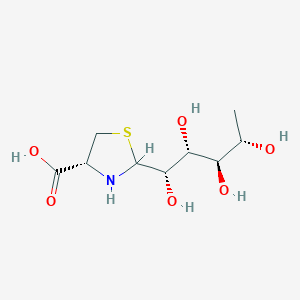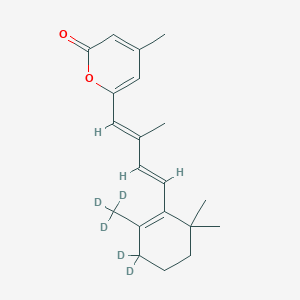
Mono(3-hydroxybutyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-hydroxybutyl)phthalate is a phthalate derivative. Phthalates are a group of industrial chemicals used as plasticizers in various products. They are known for their ability to impart flexibility and durability to plastics like polyvinyl chloride (PVC) (Hauser & Calafat, 2005).
Synthesis Analysis
The synthesis of divalent metal salts of mono(hydroxybutyl)phthalate has been reported. These salts are synthesized through the reaction of 1,4-butane diol, phthalic anhydride, and divalent metal acetates. Additionally, polyurethanes and polyurethane-ureas containing these salts have been synthesized (Prasath & Nanjundan, 1998), (Prasath, Jayakumar & Nanjundan, 2000).
Molecular Structure Analysis
The molecular structure of compounds related to mono(3-hydroxybutyl)phthalate, such as polyurethanes based on its metal salts, has been characterized using techniques like IR, FT NMR, and thermogravimetric analysis. These studies provide insights into the molecular structure and bonding in these compounds (Prasath & Nanjundan, 1998), (Prasath, Jayakumar & Nanjundan, 2000).
Chemical Reactions and Properties
Mono(3-hydroxybutyl)phthalate and its derivatives exhibit various chemical reactions. For instance, the reaction mechanism and kinetics of dibutyl phthalate, a related compound, initiated by hydroxyl and sulfate radicals, have been studied, highlighting the reactive sites and reaction pathways (Li et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, viscosity, and thermal behavior, of polyurethanes and polyurethane-ureas based on mono(3-hydroxybutyl)phthalate have been characterized. These properties are crucial for understanding the material's applications and performance (Prasath & Nanjundan, 1998), (Prasath, Jayakumar & Nanjundan, 2000).
Chemical Properties Analysis
The chemical properties of mono(3-hydroxybutyl)phthalate derivatives, particularly in the context of their use in polyurethanes, involve aspects such as their reactivity, stability, and interactions with other chemicals. These properties are essential for determining the suitability of these compounds in various industrial applications (Prasath & Nanjundan, 1998), (Prasath, Jayakumar & Nanjundan, 2000).
Wissenschaftliche Forschungsanwendungen
Phthalates in Reproductive Health
Phthalates like DiNP have been associated with reproductive health, showing potential negative effects on gonadal function and fertility in both males and females. This highlights a significant area of concern and ongoing research in reproductive toxicology (Yang, Arcanjo, & Nowak, 2020).
Natural Sources and Biological Activities of Phthalates
Phthalic acid esters (PAEs), including phthalates, are identified not just as human-made pollutants but also as naturally occurring in various plants and microorganisms. Their presence in nature suggests a role in ecological systems, exhibiting activities like allelopathy and antimicrobial effects. This dual role of PAEs complicates their perception as solely synthetic pollutants (Huang et al., 2021).
Phthalates in Environmental Health
The distribution and exposure of phthalate metabolites, as well as their potential endocrine-disrupting effects, highlight their global health implications. Studies emphasize the need for comprehensive epidemiological and biological evidence to establish clear links between phthalate exposure and health outcomes (Zhang et al., 2021).
Effects of Phthalates on the Placenta
Research on the effects of phthalates like BPA and mono-(2-ethylhexyl) phthalate on placental hormones, inflammation, oxidative stress, and nutrient transfer in animal and cell models sheds light on potential implications for fetal development. This area remains a significant point of concern and investigation (Strakovsky & Schantz, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
57074-43-8 |
|---|---|
Produktname |
Mono(3-hydroxybutyl)phthalate |
Molekularformel |
C₁₂H₁₄O₅ |
Molekulargewicht |
238.24 |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



